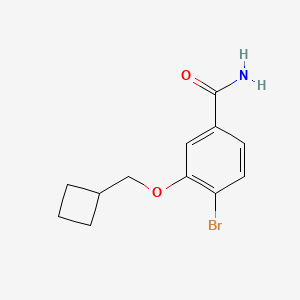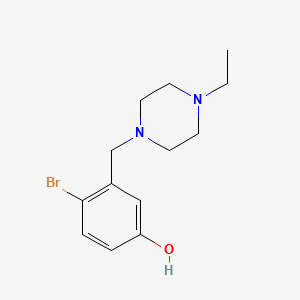
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with amino, bromine, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-naphthol, followed by the introduction of the amino group through a substitution reaction. The methoxy group can be introduced via methylation of the hydroxyl group on the naphthalene ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle hazardous reagents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine or nitro groups, converting them to less oxidized forms.
Substitution: The amino and bromine groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The methoxy group can also influence the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Amino-3-bromophenyl)ethanone
- 1-(2-Amino-3-bromophenyl)butan-1-ol
- 2-Amino-3-(4-bromophenyl)propanoic acid
Uniqueness
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the methoxy group can enhance its solubility and stability, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C17H14BrNO2 |
|---|---|
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
1-(2-amino-3-bromophenyl)-6-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C17H14BrNO2/c1-21-11-6-7-12-10(9-11)5-8-15(20)16(12)13-3-2-4-14(18)17(13)19/h2-9,20H,19H2,1H3 |
InChI-Schlüssel |
PFSAKUSRMVMVQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C(=CC=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


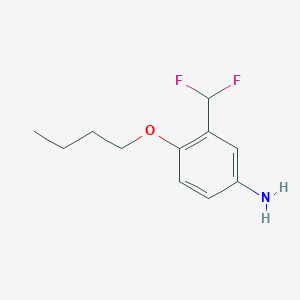
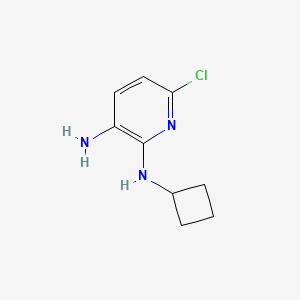

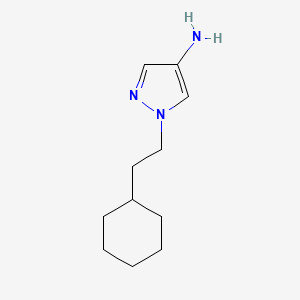
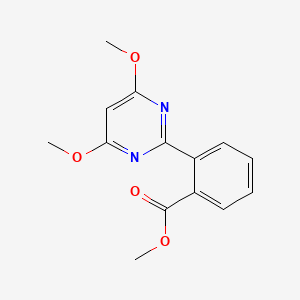

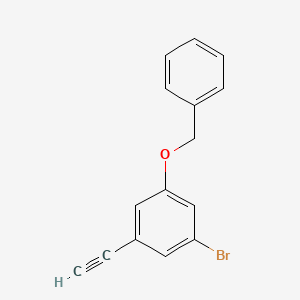

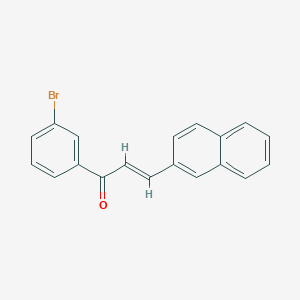
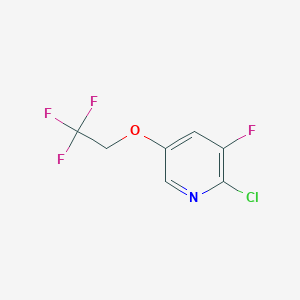
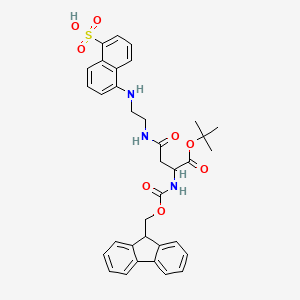
![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
